molecular formula C16H14O6 B191239 Ferreirin CAS No. 32898-79-6

Ferreirin

Cat. No. B191239
CAS RN: 32898-79-6
M. Wt: 302.28 g/mol
InChI Key: CBEPNYOFLRIAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferreirin is a natural product isolated from the plant Ferreira adenophora. It has attracted significant attention in recent years due to its potential therapeutic properties. Ferreirin has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Scientific Research Applications

1. Genotoxic Effects and Pharmacological Use

The ethanolic extract from the stem bark of Caesalpinia ferrea, a plant traditionally used in Brazil for medicinal purposes, has been studied for its genotoxic effects. A study identified twenty compounds in the extract, predominantly hydrolyzable tannins like gallic acid derivatives. Importantly, the extract showed no mutagenic effect in the Salmonella/microsome assay, supporting its safe pharmacological use (Wyrepkowski et al., 2014).

2. Antibacterial and Antiviral Properties

Libidibia ferrea, also known as “pau ferro” or “juca”, is recognized for its traditional medicinal applications in Brazil, including treating anemia, inflammatory diseases, and diabetes. Studies have revealed its main constituents, such as gallic acid, terpenes, fatty acids, and chalcone trimer pauferrol. Pharmacological research has shown its antibacterial, antiviral, anti-inflammatory, anti-tumor, and hypoglycemic properties, supporting its traditional uses without significant toxic effects (Costa et al., 2015).

3. Anti-Inflammatory and Antioxidant Effects

Caesalpinia ferrea's anti-inflammatory and antioxidant potential has been examined, especially in polysaccharide fractions from its pods. One study found these fractions to exhibit potent anti-inflammatory activity, negatively modulating factors like histamine, serotonin, and nitric oxide. The findings suggest involvement in both vascular and cellular inflammatory events, highlighting the plant's traditional use for treating inflammatory states (Pereira et al., 2012).

4. Application in Bioprospection and Phytochemical Analysis

Libidibia ferrea var. ferrea, traditionally used for treating diabetes and bronchopulmonary disorders in Brazil, has been studied for its phytochemical properties and antibacterial potential. Extracts demonstrated notable activity against pathogens like Staphylococcus aureus, with major compounds like heptacosane identified via gas chromatography-mass spectrometry (GC-MS) (Luna et al., 2020).

properties

IUPAC Name

5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-9-2-3-10(12(18)6-9)11-7-22-14-5-8(17)4-13(19)15(14)16(11)20/h2-6,11,17-19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEPNYOFLRIAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331946
Record name Ferreirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ferreirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ferreirin

CAS RN

32898-79-6
Record name 2,3-Dihydro-5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32898-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferreirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ferreirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 212 °C
Record name Ferreirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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